3-Aminobenzaldehyde is a bifunctional aromatic building block featuring both an amino group and a formyl group in a meta-relationship. Commercially available as a pale yellow to light brown powdery crystal with a melting point of 28–30 °C, it serves as a critical intermediate in the synthesis of pharmaceuticals, specialized dyes, and high-performance polymers . Unlike its highly unstable ortho-isomer, 3-aminobenzaldehyde offers a more manageable reactivity profile for scale-up, though it remains highly sensitive to moisture . For industrial buyers, its value lies in its ability to undergo predictable condensation and electrophilic aromatic substitution reactions without immediate, uncontrolled self-polymerization under standard ambient conditions.
Substituting 3-aminobenzaldehyde with its ortho- (2-aminobenzaldehyde) or para- (4-aminobenzaldehyde) isomers leads to critical failures in both handling and downstream regioselectivity. 2-Aminobenzaldehyde is notoriously unstable, rapidly undergoing self-condensation at room temperature, which necessitates strict -20 °C cold-chain logistics[1]. Conversely, 4-aminobenzaldehyde exhibits different resonance stabilization due to para-conjugation, altering the electronic environment of the ring and failing to produce the required meta-substituted architectures in complex heterocycle or macrocycle synthesis[1]. Furthermore, attempting to use the crude precursor 3-nitrobenzaldehyde directly requires in-situ chemoselective reduction, introducing process complexity and risking unwanted reduction of the vital aldehyde functionality [2].
A defining procurement advantage of 3-aminobenzaldehyde is its relative thermal stability compared to its ortho-isomer. While 2-aminobenzaldehyde is notoriously unstable, rapidly undergoing self-polymerization at room temperature and strictly requiring -20 °C storage, 3-aminobenzaldehyde exists as a stable light brown crystalline solid at ambient temperatures with a melting point of 28–30 °C .
| Evidence Dimension | Storage temperature requirement and auto-polymerization resistance |
| Target Compound Data | Stable solid at ambient room temperature (20–25 °C) |
| Comparator Or Baseline | 2-Aminobenzaldehyde (Requires strict -20 °C storage) |
| Quantified Difference | Eliminates the ~40 °C cooling requirement needed to prevent auto-polymerization |
| Conditions | Standard laboratory or warehouse storage conditions |
Eliminates the need for costly cold-chain logistics and specialized ultra-low temperature storage during procurement and industrial scale-up.
3-Aminobenzaldehyde exhibits acute moisture sensitivity, which heavily dictates its processability and handling requirements. When exposed to even small amounts of water, the compound rapidly decomposes into an unusable brown resin, though it remains highly soluble and stable in anhydrous ether .
| Evidence Dimension | Degradation in the presence of water |
| Target Compound Data | Rapid decomposition into a polymeric brown resin |
| Comparator Or Baseline | Standard aqueous-tolerant benzaldehydes (Stable in moisture) |
| Quantified Difference | Binary shift from a reactive soluble monomer to a degraded polymeric resin upon water exposure |
| Conditions | Exposure to trace water versus storage in anhydrous ether |
Dictates that buyers must procure strictly anhydrous grades and utilize moisture-free inert gas protocols to prevent catastrophic batch loss.
For industrial synthesis, the procurement of 3-aminobenzaldehyde can be benchmarked against its generation from cheaper precursors. Catalytic liquid-phase oxidation of 3-aminotoluene with ozone in the presence of a manganese/bromide catalyst yields 3-aminobenzaldehyde (in acetylated form) at a highly efficient 80.8% yield, with total selectivity reaching 91.8%[1].
| Evidence Dimension | Synthesis yield and selectivity from 3-aminotoluene |
| Target Compound Data | 80.8% yield of 3-aminobenzaldehyde derivative (91.8% selectivity) |
| Comparator Or Baseline | Uncatalyzed or traditional oxidation routes (Prone to low yield and over-oxidation) |
| Quantified Difference | Achieves >80% targeted yield, establishing a high-efficiency benchmark for precursor conversion |
| Conditions | Liquid-phase oxidation with ozone, acetic anhydride, and KBr catalyst |
Provides a high-yield, measurable benchmark for industrial buyers evaluating the cost-efficiency of raw material procurement versus in-house synthesis.
Because 3-aminobenzaldehyde maintains its structural integrity at room temperature better than the ortho-isomer, it is the preferred building block for synthesizing complex meta-substituted quinolines, macrocycles, and active pharmaceutical ingredients (APIs). Its predictable reactivity allows for precise electrophilic aromatic substitution without premature polymerization .
Leveraging its bifunctional nature, 3-aminobenzaldehyde is utilized as a monomer to produce poly(3-aminobenzaldehyde). These specialized polymers are critical in the manufacturing of advanced industrial coatings and adhesives, offering excellent thermal stability and chemical resistance that cannot be achieved with non-functionalized benzaldehydes .
Due to its rapid decomposition into a brown resin in the presence of water, 3-aminobenzaldehyde is strictly deployed in anhydrous synthetic workflows. It is highly soluble in dry ether, making it an ideal intermediate for moisture-sensitive cross-coupling or condensation reactions conducted under inert atmospheres .
Irritant